1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane
Description
1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane is a diazepane derivative featuring a 2-chloropyridin-3-ylmethyl substituent. This compound (CAS: 1247991-98-5) has a molecular weight of 239.75 g/mol and is categorized under amino acids and derivatives .
Properties
Molecular Formula |
C12H18ClN3 |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H18ClN3/c1-15-6-3-7-16(9-8-15)10-11-4-2-5-14-12(11)13/h2,4-5H,3,6-10H2,1H3 |
InChI Key |
BYOQFYCOBLAXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane
General Synthetic Strategy
The synthesis of This compound typically involves the following key steps:
- Preparation of the 1,4-diazepane scaffold, often Boc-protected.
- Amide coupling of the diazepane scaffold with 5-chloronicotinic acid or related chloropyridine derivatives.
- Reductive amination to introduce the 2-chloropyridin-3-ylmethyl substituent onto the diazepane nitrogen.
- Deprotection and purification steps to yield the target compound.
This sequence allows for selective functionalization and high yields of the desired product.
Detailed Synthetic Procedures
Preparation of Boc-Protected Diazepane Scaffold
- Starting from tert-butyl 1,4-diazepane-1-carboxylate (Boc-protected diazepane), the compound is reacted with 5-chloronicotinic acid in the presence of coupling reagents such as HATU and a base like N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- The reaction proceeds at room temperature with stirring and is monitored by liquid chromatography-mass spectrometry (LC-MS).
- The Boc-protected amide intermediate is purified by preparative high-performance liquid chromatography (HPLC) under basic conditions and dried to yield an orange thick oil with high yield (~98%).
| Reagents | Amount | Conditions | Yield | Product Description |
|---|---|---|---|---|
| tert-butyl 1,4-diazepane-1-carboxylate | 817 mg (4 mmol) | Room temp, DMF, HATU, DIPEA | 98% | Boc-protected (5-chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone (orange oil) |
- LC-MS (basic): $$t_r = 0.82$$ min; $$[M + H]^+ = 340.17$$
- ^1H NMR (400 MHz, DMSO): Signals consistent with the expected structure, including aromatic and aliphatic protons.
Reductive Amination to Attach 2-Chloropyridin-3-ylmethyl Group
- The Boc-protected amide intermediate undergoes reductive amination with 2-chloropyridine-3-carboxaldehyde.
- Sodium triacetoxyborohydride (NaBH(OAc)_3) is used as the reducing agent in dichloromethane (DCM) or DMF.
- DIPEA serves as the base.
- The reaction is stirred overnight at room temperature.
- After completion, the product is extracted and purified by preparative HPLC.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | Intermediate (0.10 mmol), aldehyde (1.2 equiv), DIPEA (3 equiv), NaBH(OAc)_3 (2.5 equiv), DCM (1 mL) | Stir overnight at room temp |
| Workup | Saturated aqueous NaHCO_3, extraction with DCM | Purification by prep HPLC |
- From 2-chlorobenzaldehyde, yield ~70%
- From p-tolualdehyde, yield ~71%
- From 2-(trifluoromethyl)benzaldehyde, yield ~69%
These yields demonstrate the robustness of the reductive amination step for various substituted benzaldehydes and pyridine aldehydes.
Deprotection and Final Purification
- The Boc protecting group is removed by treatment with hydrochloric acid (4 M in dioxane).
- Subsequent saponification and amide coupling steps may be performed if further functionalization is required.
- Final purification is achieved by preparative HPLC and drying under vacuum.
Alternative Synthetic Routes and Conditions
- Some syntheses involve direct alkylation of 4-methyl-1,4-diazepane with chloromethyl-substituted pyridine derivatives.
- Reaction conditions vary from reflux in tetrahydrofuran with pyridine as base (e.g., 12.5 hours reflux) to heating at 100 °C in isopropylamide solvents.
- Yields vary widely depending on the method and substituents, from 14% in some alkylation reactions to 95% in nucleophilic aromatic substitution reactions with 1-methylhomopiperazine.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection and amide coupling | tert-butyl 1,4-diazepane-1-carboxylate, 5-chloronicotinic acid, HATU, DIPEA, DMF, rt | 98 | High purity Boc-protected amide |
| Reductive amination | Boc-protected amide, 2-chloropyridine-3-carboxaldehyde, NaBH(OAc)_3, DIPEA, DCM/DMF, rt overnight | 69-71 | Versatile for various aldehydes |
| Boc deprotection | HCl (4 M in dioxane), rt | Quantitative | Removes protecting group |
| Alternative alkylation | 1-Methyl-1,4-diazepane, chloromethyl benzoyl derivatives, pyridine, THF, reflux 12.5 h | 14-95 | Variable yields depending on substrate |
Research Findings and Analytical Data
- The synthetic intermediates and final products have been characterized by LC-MS, ^1H NMR, and preparative HPLC.
- The LC-MS data confirm molecular weights consistent with the expected structures.
- ^1H NMR spectra show characteristic aromatic proton signals from the chloropyridine ring and aliphatic signals from the diazepane ring and methyl substituents.
- Purification by preparative HPLC under basic conditions ensures high purity suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted diazepane derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Pyridine/Pyrimidine Ring
The position and nature of substituents on the aromatic ring significantly influence physicochemical properties and biological activity.
Key Observations :
- Halogen Position: The 2-chloro substituent in the target compound contrasts with 6-bromo in 1-(6-bromopyridin-3-yl)-1,4-diazepane .
- Ring Heteroatoms : Pyrimidine-based analogs (e.g., 1-(5-bromopyrimidin-2-yl)-4-methyl-1,4-diazepane) introduce additional nitrogen atoms, modifying hydrogen-bonding capacity and solubility .
Functional Group Modifications
Variations in the diazepane side chain or aromatic substituents influence lipophilicity and target selectivity.
Key Observations :
Key Observations :
- Synthetic Complexity : Cyclopropyl and methoxyethyl substituents () require multi-step synthesis, whereas halogenated analogs (e.g., bromo or chloro) are more straightforward .
- Yield Challenges : Low yields (e.g., 22% in ) highlight the difficulty of introducing bulky substituents, a consideration for scaling up the target compound’s analogs .
Q & A
Q. What are the recommended synthetic pathways for 1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane, and how can experimental conditions be optimized?
Synthesis typically involves nucleophilic substitution or reductive amination between 2-chloro-3-pyridinemethanol derivatives and 4-methyl-1,4-diazepane. To optimize yields:
- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- Apply factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology .
- Validate computational predictions with high-throughput screening under inert atmospheres to minimize side reactions.
Q. How can structural characterization of this compound be performed with high confidence?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for analogous 1,4-diazepane derivatives .
- Spectroscopy : Combine H/C NMR (to verify methyl and pyridyl groups) and HRMS (for molecular weight validation).
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for applications requiring high-temperature processing .
Advanced Research Questions
Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?
- Reaction path searches : Use ab initio molecular dynamics (AIMD) or nudged elastic band (NEB) methods to map energy barriers for key steps like C–N bond formation .
- Solvent effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent interactions and optimize dielectric environments .
- Machine learning : Train models on existing reaction datasets to predict regioselectivity in pyridylmethylation reactions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for 1,4-diazepane derivatives?
- Meta-analysis : Systematically compare reaction conditions (e.g., solvent, catalyst loading) across studies to identify confounding variables .
- In situ spectroscopy : Use Raman or IR spectroscopy to monitor intermediate species and validate mechanistic hypotheses .
- Cross-validation : Replicate conflicting experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate experimental artifacts .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, leveraging the pyridyl group’s affinity for metal ions in enzymes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with high precision, particularly for derivatives with modified methyl or chloropyridyl groups .
- In vitro assays : Use HEK293 or CHO-K1 cell lines to evaluate cytotoxicity and membrane permeability, ensuring physiological relevance .
Q. How can process simulation tools enhance scalability in synthesizing this compound?
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to identify hotspots or mixing inefficiencies .
- Aspen Plus : Simulate continuous-flow systems to optimize residence time and solvent recovery rates .
- Sensitivity analysis : Rank parameters (e.g., pressure, flow rate) by their impact on yield to prioritize experimental adjustments .
Data Analysis and Methodological Challenges
Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data involving this compound?
- Principal component analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., catalyst type, temperature) to identify dominant trends .
- Bayesian inference : Quantify uncertainty in kinetic parameters (e.g., , ) when data is sparse or noisy .
- Multivariate regression : Correlate structural descriptors (e.g., Hammett constants) with catalytic activity to guide derivative design .
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- Standardized protocols : Implement strict drying procedures (e.g., azeotropic distillation) to control residual solvent content, which may shift NMR peaks .
- Collaborative trials : Share samples with independent labs for cross-validation using identical instrumentation settings .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that may interfere with spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
